molecular formula C15H13NO3 B14294589 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one CAS No. 112368-58-8

8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one

Cat. No.: B14294589
CAS No.: 112368-58-8
M. Wt: 255.27 g/mol
InChI Key: XIQAKPKEESCUGV-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one is a complex organic compound with a unique structure that includes both indeno and pyridinone moieties.

Preparation Methods

The synthesis of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one typically involves the condensation of appropriate precursors. One common method is the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one involves its interaction with molecular targets within cells. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Similar compounds to 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one include other indeno[1,2-B]pyridinone derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

112368-58-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

8,9-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C15H13NO3/c1-8-6-7-16-13-11(8)14(17)9-4-5-10(18-2)15(19-3)12(9)13/h4-7H,1-3H3

InChI Key

XIQAKPKEESCUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3OC)OC

Origin of Product

United States

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